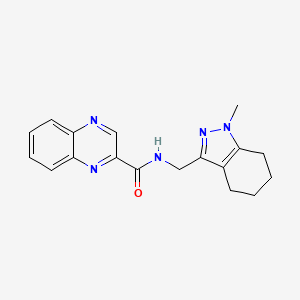
4-benzyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-benzyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” is a compound that contains a 1,3,4-thiadiazole moiety . This heterocyclic ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .
Aplicaciones Científicas De Investigación
Fluorescence Characteristics
Research on N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives reveals significant photophysical properties, including a large Stokes shift, solid-state fluorescence, and aggregation-induced emission effect. These properties are influenced by various substituents on the benzamide and thiadiazole rings, making them potentially useful in fluorescence applications (Zhang et al., 2017).
Anticancer Evaluation
A series of substituted benzamide derivatives, including those related to 4-benzyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, have been synthesized and evaluated for anticancer activity. These compounds demonstrated moderate to excellent effectiveness against various cancer cell lines, suggesting potential applications in cancer treatment (Ravinaik et al., 2021).
Nematocidal Activity
Novel derivatives containing the 1,3,4-thiadiazole amide group, which includes this compound, have shown promising nematocidal activity. This indicates their potential as lead compounds in the development of nematicides (Liu et al., 2022).
Keto/Enol Equilibrium Studies
Compounds from the 1,3,4-thiadiazole group, closely related to this compound, have been studied for their keto/enol equilibria. These studies reveal that the equilibrium is influenced by solvent polarizability, and the effects of different substituents on this equilibrium have been noted. This has implications for understanding the chemical behavior of these compounds in various environments (Matwijczuk et al., 2017).
Synthesis and Antimicrobial Activity
Derivatives similar to this compound have been synthesized and characterized for their antimicrobial properties. Some of these derivatives have shown potent antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Bikobo et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of 4-benzyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is carbonic anhydrase IX . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions .
Mode of Action
The compound interacts with carbonic anhydrase IX, inhibiting its activity . Molecular docking studies have been carried out using carbonic anhydrase IX crystals to determine the compound’s interactions with the enzyme’s active sites .
Biochemical Pathways
The inhibition of carbonic anhydrase IX by this compound can affect various biochemical pathways. Carbonic anhydrases play a crucial role in maintaining pH homeostasis, which is vital for many biological processes .
Result of Action
The compound’s action results in the inhibition of carbonic anhydrase IX, which can lead to the disruption of pH homeostasis within cells . This disruption can have various effects, including the induction of apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the activity of carbonic anhydrases . Additionally, factors such as temperature and the presence of other molecules can also influence the compound’s action.
Propiedades
IUPAC Name |
4-benzyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c26-20(23-22-25-24-21(27-22)19-9-5-2-6-10-19)18-13-11-17(12-14-18)15-16-7-3-1-4-8-16/h1-14H,15H2,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWHPGRFOIFVMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![11,13-dimethyl-6-(4-methylpiperazin-1-yl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2805107.png)
![6-chloro-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2805108.png)
![3,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2805109.png)
amine](/img/structure/B2805111.png)



![N-(1-cyanocyclohexyl)-2-[4-methyl-4-(4-nitrophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2805120.png)


![5-chloro-N-({3-methoxy-4-[(oxolan-2-yl)methoxy]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2805126.png)
![2-(2,4-DICHLOROPHENOXY)-N-[4-(PYRIDIN-4-YL)-1,3-THIAZOL-2-YL]ACETAMIDE](/img/structure/B2805128.png)


